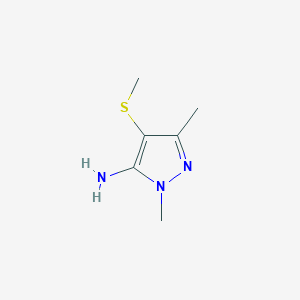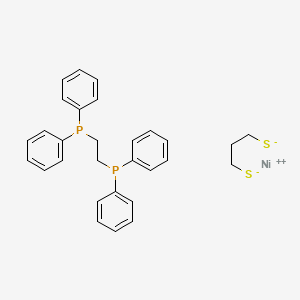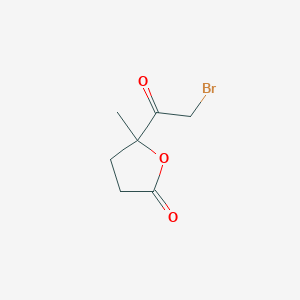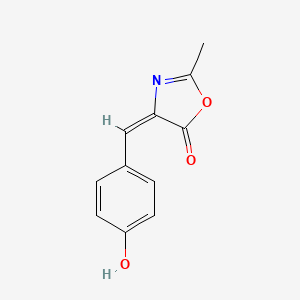
4-(4-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a hydroxybenzylidene group attached to an oxazole ring, which imparts distinct chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one typically involves the reaction of acetylglycine with p-hydroxybenzaldehyde. The reaction is carried out in the presence of acetic acid, which acts as a catalyst. The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same basic reaction principles as in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
4-(4-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the oxazole ring can be reduced to form alcohols.
Substitution: The benzylidene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzylidene derivatives.
科学研究应用
4-(4-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex heterocyclic compounds.
Biology: Acts as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific optical properties.
作用机制
The mechanism of action of 4-(4-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one involves its interaction with various molecular targets. In biological systems, it can bind to specific proteins or enzymes, altering their activity. The hydroxybenzylidene group plays a crucial role in its binding affinity and specificity. Additionally, the compound’s ability to undergo photoisomerization makes it useful in fluorescence-based applications .
相似化合物的比较
Similar Compounds
4-Hydroxybenzylidene imidazolidinone: A related compound with similar fluorescence properties.
4-Hydroxybenzylidene thiazolidinone: Exhibits similar biological activities but differs in its sulfur-containing ring structure.
Uniqueness
4-(4-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one is unique due to its oxazole ring, which imparts distinct chemical reactivity and stability. Its combination of hydroxybenzylidene and oxazole moieties makes it particularly valuable in applications requiring both fluorescence and biological activity.
属性
分子式 |
C11H9NO3 |
|---|---|
分子量 |
203.19 g/mol |
IUPAC 名称 |
(4E)-4-[(4-hydroxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H9NO3/c1-7-12-10(11(14)15-7)6-8-2-4-9(13)5-3-8/h2-6,13H,1H3/b10-6+ |
InChI 键 |
PYBITUFTDGPYIE-UXBLZVDNSA-N |
手性 SMILES |
CC1=N/C(=C/C2=CC=C(C=C2)O)/C(=O)O1 |
规范 SMILES |
CC1=NC(=CC2=CC=C(C=C2)O)C(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



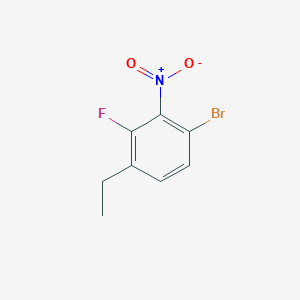
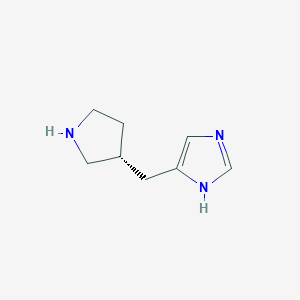

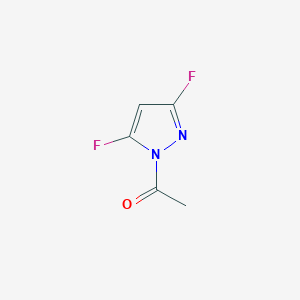
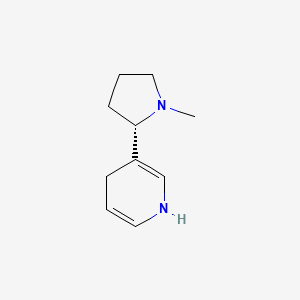
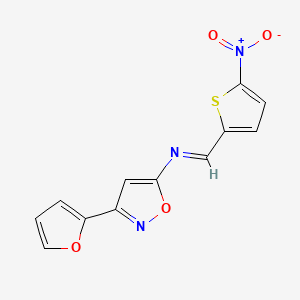
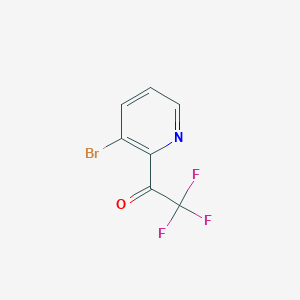
![(10-(Dibenzo[b,d]furan-1-yl)anthracen-9-yl)diphenylphosphine](/img/structure/B12874578.png)

![N-(2-Thiophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12874608.png)
